1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide hydrochloride
CAS No.: 2111046-32-1
Cat. No.: VC4251994
Molecular Formula: C10H17ClN2O3S
Molecular Weight: 280.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2111046-32-1 |
|---|---|
| Molecular Formula | C10H17ClN2O3S |
| Molecular Weight | 280.77 |
| IUPAC Name | 1-(4-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C10H16N2O3S.ClH/c1-15-7-6-12-16(13,14)8-9-2-4-10(11)5-3-9;/h2-5,12H,6-8,11H2,1H3;1H |
| Standard InChI Key | FWWPTPXDEUCUJD-UHFFFAOYSA-N |
| SMILES | COCCNS(=O)(=O)CC1=CC=C(C=C1)N.Cl |
Introduction
Synthesis and Characterization
2.1 Synthesis Pathway
The synthesis involves the reaction of methanesulfonyl chloride with a suitable amine precursor (4-aminoacetophenone) in the presence of a base, followed by quaternization with 2-methoxyethylamine. The final product is converted into its hydrochloride salt for enhanced stability and solubility.
2.2 Characterization Techniques
The compound can be characterized using:
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NMR Spectroscopy (Proton and Carbon): To confirm the structure and functional groups.
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FTIR Spectroscopy: To identify characteristic sulfonamide (-SO2NH-) and amine (-NH2) vibrations.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Single-Crystal X-ray Crystallography: To determine the precise three-dimensional structure .
Pharmaceutical Applications
Sulfonamides, including derivatives like this compound, are widely studied for their biological activity:
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Antimicrobial Activity: Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folic acid synthesis.
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Anti-inflammatory Potential: Aminophenyl derivatives are often explored for their ability to modulate inflammatory pathways.
Material Science
Methanesulfonamide derivatives are used as intermediates in synthesizing advanced materials, including:
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Polymers with specific electrical or thermal properties.
Comparative Data Table
Research Findings
Recent studies have highlighted the role of sulfonamide derivatives in medicinal chemistry:
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Hydrogen Bonding Interactions: The sulfonamide group forms strong hydrogen bonds, stabilizing molecular interactions in biological systems .
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Crystallographic Insights: Single-crystal X-ray studies reveal secondary interactions that contribute to the compound's stability and reactivity .
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Biological Relevance: Aminophenyl sulfonamides are being investigated as starting materials for synthesizing advanced pharmaceutical compounds .
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